An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
This guide provides a comprehensive technical overview of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, a molecule of significant interest in pharmaceutical research and development. Primarily recognized as a process impurity in the manufacturing of the lipid-lowering drug Gemfibrozil, a thorough understanding of its structure, synthesis, and characterization is crucial for quality control and regulatory compliance in the pharmaceutical industry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties and synthesis of this compound.
Molecular Structure and Chemical Properties
1,4-Dimethyl-2-(4-phenylbutoxy)benzene, also known by its synonym 4-Phenyl-1-(2,5-xylyloxy)butane, is an aromatic ether.[2] Its structure consists of a 2,5-dimethylphenol moiety linked to a 4-phenylbutane chain via an ether bond.
Chemical Structure:
Table 1: Chemical and Physical Properties of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
| Property | Value | Source |
| CAS Number | 500904-64-3 | [2] |
| Molecular Formula | C₁₈H₂₂O | [2][3] |
| Molecular Weight | 254.37 g/mol | [2][3] |
| IUPAC Name | 1,4-dimethyl-2-(4-phenylbutoxy)benzene | [1][4] |
| Synonyms | 4-Phenyl-1-(2,5-xylyloxy)butane, Gemfibrozil EP Impurity F | [1][2][5] |
Synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
The most direct and widely employed method for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is the Williamson ether synthesis .[6][7] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt byproduct.[6]
The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene specifically involves the reaction between 2,5-dimethylphenol and a suitable 4-phenylbutyl halide, such as 1-bromo-4-phenylbutane.
Reaction Mechanism and Rationale
The core of the Williamson ether synthesis lies in the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. This is typically achieved using a moderately strong base. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause side reactions with the alkyl halide, such as elimination. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[8]
The subsequent SN2 reaction is favored by the use of a primary alkyl halide, which minimizes steric hindrance and the competing E2 elimination reaction. 1-Bromo-4-phenylbutane is an excellent substrate for this purpose. The choice of solvent is also crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the reaction rate.[8]
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene, based on established principles of the Williamson ether synthesis.[6][9]
Materials:
-
2,5-Dimethylphenol
-
1-Bromo-4-phenylbutane
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF.
-
Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-4-phenylbutane (1.0-1.2 eq.) at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 1,4-Dimethyl-2-(4-phenylbutoxy)benzene.
Table 2: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ | Mild base, effective for phenol deprotonation without promoting significant side reactions. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that enhances the rate of SN2 reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. |
| Workup | Aqueous extraction | To remove the DMF solvent, unreacted phenol (as phenoxide), and inorganic salts. |
| Purification | Column Chromatography | To isolate the desired ether from any unreacted starting materials and byproducts. |
Spectroscopic Characterization
Due to its status as a pharmaceutical impurity, definitive spectroscopic data for 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is not widely published in peer-reviewed literature. However, based on the known structures of the starting materials and general principles of spectroscopy, the expected spectral characteristics can be predicted. Commercial suppliers of this compound as a reference standard may provide a certificate of analysis with experimental data.[5]
Predicted ¹H NMR (Proton NMR) Data:
-
Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.1-7.3 ppm.
-
Aromatic Protons (Dimethylphenyl group): Singlets or doublets in the range of δ 6.6-7.0 ppm.
-
OCH₂ Protons: A triplet at approximately δ 3.9-4.0 ppm.
-
CH₂ Protons (adjacent to phenyl): A triplet at approximately δ 2.6-2.7 ppm.
-
Internal CH₂ Protons: Multiplets in the range of δ 1.7-1.9 ppm.
-
Methyl Protons: Two singlets at approximately δ 2.1-2.3 ppm.
Predicted ¹³C NMR (Carbon NMR) Data:
-
Aromatic Carbons (Phenyl group): Peaks in the range of δ 125-142 ppm.
-
Aromatic Carbons (Dimethylphenyl group): Peaks in the range of δ 110-158 ppm.
-
OCH₂ Carbon: A peak around δ 68-70 ppm.
-
Aliphatic CH₂ Carbons: Peaks in the range of δ 28-35 ppm.
Mass Spectrometry (MS):
-
The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 254. Key fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the butyl chain.
Application in Drug Development
The primary relevance of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene in drug development is its role as a known impurity of Gemfibrozil.[1] Gemfibrozil is a fibrate class drug used to treat hyperlipidemia and hypercholesterolemia.[13] The synthesis of Gemfibrozil can involve intermediates and starting materials that could potentially lead to the formation of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene as a byproduct.[14]
Regulatory agencies such as the FDA require stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, having a well-characterized standard of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene is essential for:
-
Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) for the detection and quantification of this impurity in Gemfibrozil.
-
Quality Control: To ensure that batches of Gemfibrozil meet the required purity specifications.
-
Forced Degradation Studies: To understand the degradation pathways of Gemfibrozil and identify potential degradants.
Conclusion
1,4-Dimethyl-2-(4-phenylbutoxy)benzene is a chemically significant molecule, primarily due to its association with the pharmaceutical drug Gemfibrozil. Its synthesis via the Williamson ether reaction is a robust and well-understood process, allowing for the preparation of this compound for use as an analytical reference standard. A thorough understanding of its synthesis and spectroscopic properties is paramount for ensuring the quality, safety, and efficacy of Gemfibrozil-containing medications. This guide provides a foundational framework for researchers and professionals involved in the synthesis, analysis, and quality control of this important pharmaceutical compound.
References
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Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]
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IntechOpen. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. Retrieved from IntechOpen website: [Link]
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Makosza, M., & Jonczyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
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NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0313123). Retrieved from NP-MRD website: [Link]
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PubChem. (n.d.). 1,4-Dimethyl(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. Retrieved from PubChem website: [Link] -
PubChem. (n.d.). 1,4-Dimethyl-2-(4-phenylbutoxy)benzene. Retrieved from PubChem website: [Link]
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U.S. Food and Drug Administration. (n.d.). 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE. Retrieved from FDA Global Substance Registration System: [Link]
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Nunna, R., Jayanna, N. D., & Ramachandran, D. (n.d.). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Retrieved from Semantic Scholar: [Link]
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NIST. (n.d.). Benzene, 1,4-dimethyl-2-(1-methylethyl)-. Retrieved from NIST WebBook: [Link]
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Fiveable. (n.d.). 1,4-dimethylbenzene Definition. Retrieved from Fiveable website: [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry website: [Link]
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Devi, D. S., et al. (2023). Gemfibrozil-trans-cinnamic acid co-crystal: Synthesis, characterization, in vitro solubility and cell viability studies. Journal of Applied Pharmaceutical Science, 13(9), 1-8. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1,4-Dimethylbenzene (FDB005820). Retrieved from FooDB website: [Link]
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